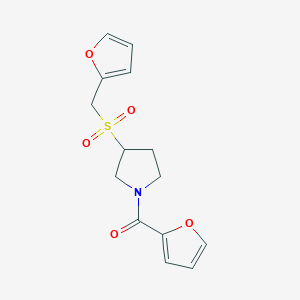

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c16-14(13-4-2-8-20-13)15-6-5-12(9-15)21(17,18)10-11-3-1-7-19-11/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYHHFBEHWPFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethyl sulfone with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 309.34 g/mol. Its structure can be represented as follows:

This structural complexity contributes to its diverse chemical properties and potential applications.

Medicinal Chemistry Applications

-

Biological Activity :

- Preliminary studies suggest that furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone exhibits significant biological activities, particularly in the context of enzyme interactions and binding affinities. The presence of both furan and pyrrolidine moieties is associated with various therapeutic effects, making it a candidate for further pharmacological evaluation .

-

Potential Therapeutic Uses :

- The sulfonamide functionality enhances solubility and bioavailability, which are critical factors in drug design. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties . The unique combination of functional groups may allow this compound to interact with multiple biological pathways, potentially leading to novel therapeutic agents.

Synthesis and Structure–Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.

Case Studies

Several studies have investigated the structure–activity relationships (SAR) of compounds similar to furan derivatives:

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of furan-based compounds.

Future Research Directions

Given the preliminary insights into the biological activities of this compound, future research could focus on:

- Mechanism of Action : Investigating how this compound interacts with specific enzymes or proteins could provide valuable insights into its pharmacological effects.

- Toxicity Studies : Evaluating safety profiles and potential side effects is essential before advancing this compound into clinical applications.

- Expanded Biological Testing : Further exploration into its efficacy against various disease models could reveal additional therapeutic applications.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrolidine rings can interact with active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- (2-Chloro-4-fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone (CAS 1795298-89-3) Key Difference: Replaces the furan-2-yl group with a chloro-fluorophenyl ring. Impact: The electron-withdrawing Cl and F substituents increase lipophilicity and may enhance binding to hydrophobic protein pockets compared to the furan’s electron-rich system . Molecular Weight: 371.8 (identical to the target compound’s likely weight based on structural similarity).

- (2-Ethoxyphenyl)(3-(methylthio)pyrrolidin-1-yl)methanone (CAS 2034539-97-2) Key Difference: Ethoxyphenyl group and methylthio (-SMe) substituent instead of sulfonyl (-SO₂).

Ring System Modifications

- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Key Difference: Azetidine (4-membered ring) replaces pyrrolidine (5-membered). Impact: Smaller ring size increases conformational rigidity, which may limit binding flexibility but improve selectivity .

- (±)-(7-(Furan-2-ylmethyl)-5-methoxy-5,6-dihydro-1H-2,6-methanoazocino[5,4-b]indol-3-yl)(2-(methylthio)pyridin-3-yl)methanone Key Difference: Complex polycyclic indole core with methoxy and methylthio groups.

Functional Group Variations

- Dihydropyrimidin-2(1H)-thione Derivatives Key Difference: Sulfur atom in a dihydropyrimidinone scaffold instead of sulfonyl-pyrrolidine. Impact: These derivatives exhibit antibacterial and antifungal activities, suggesting the sulfonyl group in the target compound may confer similar bioactivity .

Physicochemical Properties

Biological Activity

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of:

- Furan rings : Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Pyrrolidine moiety : Often associated with various therapeutic effects, including analgesic and anti-cancer properties.

- Sulfonyl group : Implicated in enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that furan derivatives possess significant antimicrobial properties. This compound may exhibit similar activities due to its structural components. Research has shown that various furan derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific derivative evaluated .

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 64 µg/mL | Not specified |

| N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamide | Not specified | Significant activity observed |

Anti-inflammatory Effects

Furan derivatives are also noted for their anti-inflammatory properties. Compounds with furan rings have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . The incorporation of a pyrrolidine structure may enhance these effects by promoting better interaction with biological targets involved in inflammation.

While specific mechanisms for this compound remain under investigation, studies on related compounds indicate several potential pathways:

- Enzyme Inhibition : Furan derivatives may inhibit key enzymes involved in microbial growth and inflammation.

- Signaling Pathways Modulation : These compounds can alter signaling pathways such as MAPK and PPAR-gamma, which are crucial in regulating immune responses and inflammation .

- Binding Affinity : The unique structure may allow this compound to bind effectively to various protein targets, influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent literature highlights the importance of furan derivatives in drug discovery:

- Antimicrobial Studies : A study demonstrated that a new furan derivative exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of action .

- Cancer Research : Conjugates containing furan moieties have shown promising results against cervical cancer cells (HeLa), with some exhibiting IC50 values as low as 0.15 µg/mL .

- Analgesic Properties : Certain furan derivatives have been reported to surpass traditional analgesics like morphine in efficacy during preclinical trials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Synthesis Routes :

- Cyclocondensation : A method analogous to involves reacting a furan-containing hydrazinecarboxylate with pyrrolidine in THF using DBU as a base, followed by purification via silica gel chromatography .

- Nucleophilic Substitution : As seen in , sulfonyl groups can be introduced via nucleophilic displacement (e.g., using K₂CO₃ in acetonitrile at 70°C), followed by nitro group reduction .

- Sulfonylation : highlights the use of sulfonylating agents (e.g., furan-2-ylmethanesulfonyl chloride) under mild conditions to functionalize pyrrolidine derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- 1H/13C NMR : Critical for verifying furan and pyrrolidine ring connectivity, sulfonyl group placement, and stereochemistry .

- HRMS : Validates molecular weight and purity (e.g., resolving isotopic patterns for bromine-containing intermediates) .

- TLC & Column Chromatography : Silica gel with triethylamine-treated eluents improves separation of polar byproducts, as noted in .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve structural ambiguities, though high-resolution data is required for accurate refinement .

Q. How can researchers optimize purification methods for high purity?

- Chromatography : Use gradient elution with ethyl acetate/hexane mixtures and triethylamine additives to reduce tailing caused by polar sulfonyl groups .

- Recrystallization : Polar solvents like ethanol or acetonitrile are ideal for sulfonamide derivatives, but may require slow cooling to avoid amorphous solids .

- Yield Optimization : demonstrates that coupling reactions (e.g., Suzuki-Miyaura) yield higher purity when Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and phosphine ligands (e.g., SPhos) are used .

Q. What are the critical considerations for introducing sulfonyl groups into pyrrolidine derivatives?

- Reagent Compatibility : Sulfonyl chlorides require anhydrous conditions to prevent hydrolysis. emphasizes using dichloromethane or DMF as solvents .

- Steric Effects : Bulky substituents on pyrrolidine (e.g., 3-position) may necessitate longer reaction times or elevated temperatures .

- Byproduct Mitigation : Additives like DMAP can catalyze sulfonylation while suppressing oxidation side reactions .

Q. How do solvent and base choices impact the synthesis of similar methanone derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates, while THF stabilizes intermediates in cyclization reactions .

- Base Selection : Strong bases (e.g., DBU) drive cyclocondensation but may deprotonate acid-sensitive furan rings. Weaker bases (e.g., K₂CO₃) are preferable for stepwise syntheses .

Advanced Research Questions

Q. What mechanistic insights explain variability in coupling reaction yields for furan-containing heterocycles?

- Electronic Effects : Electron-deficient furans (e.g., brominated derivatives) exhibit lower reactivity in Pd-catalyzed couplings due to reduced π-backbonding, as observed in (yields: 5–75%) .

- Steric Hindrance : Bulky substituents on the pyrrolidine ring (e.g., 3-sulfonyl groups) can hinder catalyst access, necessitating larger ligand systems (e.g., XPhos) .

- Contradictions : shows that furan-2-yl groups enhance bioactivity in pyrazolines, but their electron-rich nature may conflict with coupling efficiency .

Q. How can computational chemistry predict sulfonylation reactivity and regioselectivity?

- DFT Calculations : Modeling sulfonyl group attack on pyrrolidine nitrogen reveals transition-state geometries favoring 3-position substitution due to lower activation energy .

- Solvent Modeling : COSMO-RS simulations predict acetonitrile’s superiority over DMF in stabilizing charged intermediates during sulfonylation .

Q. What strategies resolve contradictions between theoretical and experimental stereoelectronic data?

- Crystallographic Validation : SHELX refinement ( ) can correct discrepancies in predicted vs. observed bond angles, particularly in sulfonamide torsion angles .

- Dynamic NMR : Variable-temperature studies differentiate between conformational flexibility and static electronic effects in furan-pyrrolidine systems .

Q. How do sulfonyl groups influence pharmacokinetic properties and target binding?

- Solubility : Sulfonyl groups enhance aqueous solubility but may reduce membrane permeability, as seen in ’s sulfonated pyrrolidine derivatives .

- Target Interactions : Molecular docking studies (e.g., AutoDock Vina) suggest sulfonyl oxygens form hydrogen bonds with active-site residues, improving binding affinity .

Q. What advanced crystallization techniques using SHELX resolve structural ambiguities?

- Twinned Data Refinement : SHELXL’s TWIN command can model pseudo-merohedral twinning in sulfonamide crystals, common in polar space groups .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion effects, critical for resolving light-atom (e.g., oxygen) positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.